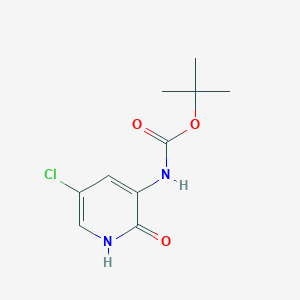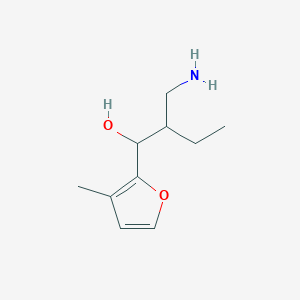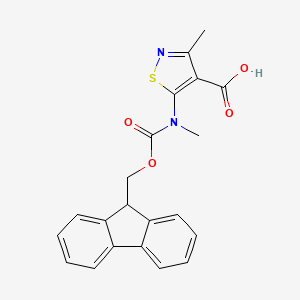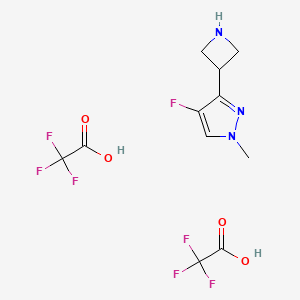
1-Cyclopropylhexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a hexane chain, with an amine group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Méthodes De Préparation
The synthesis of 1-Cyclopropylhexan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the corresponding carboxylic acid, which is then subjected to a Curtius degradation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrogen chloride in diethyl ether .
Industrial production methods often focus on scalability and yield optimization. For instance, the use of commercially available starting materials and efficient reaction conditions can significantly enhance the overall yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Cyclopropylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclopropyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Cyclopropylhexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropylhexan-1-amine: The non-hydrochloride form, which has different solubility and reactivity properties.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in their chain length and functional groups, leading to variations in their chemical and biological activities.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
1-cyclopropylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h8-9H,2-7,10H2,1H3;1H |
Clé InChI |
PHYXFNZWYCLHBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)

![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)
![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
